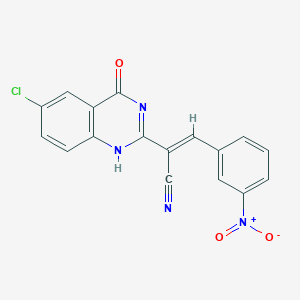
(E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a nitrophenyl group, and a nitrile group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the reaction of anthranilic acid with formamide under acidic conditions to yield 2-aminobenzamide. This intermediate is then cyclized with phosphoryl chloride to form the quinazolinone ring.
Introduction of the Chloro Group: The chloro group is introduced by chlorination of the quinazolinone ring using thionyl chloride or phosphorus pentachloride.
Formation of the Nitro Group: The nitrophenyl group is introduced by nitration of a suitable aromatic precursor, such as 3-nitrobenzaldehyde, using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the Prop-2-enenitrile Moiety: The final step involves the condensation of the chloroquinazolinone intermediate with the nitrophenyl precursor in the presence of a base, such as potassium carbonate, to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation: The compound can undergo oxidation reactions to form quinazolinone N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Oxidation: Hydrogen peroxide or other peroxides.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Oxidation: Formation of quinazolinone N-oxides.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological activities. Quinazolinone derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Research is ongoing to evaluate the specific biological effects of this compound and its derivatives.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the nitro group and the quinazolinone core may play a crucial role in its interaction with these targets, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile: Similar quinazolinone core but lacks the nitrophenyl group.
(E)-2-(4-oxo-1,4-dihydroquinazolin-2-yl)-3-phenylprop-2-enenitrile: Similar structure but lacks the chloro and nitro groups.
Uniqueness
(E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile is unique due to the presence of both the chloro and nitrophenyl groups, which may contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN4O3/c18-12-4-5-15-14(8-12)17(23)21-16(20-15)11(9-19)6-10-2-1-3-13(7-10)22(24)25/h1-8H,(H,20,21,23)/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWKHRBTFKWVFM-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=NC(=O)C3=C(N2)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=O)C3=C(N2)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-](/img/structure/B7728074.png)
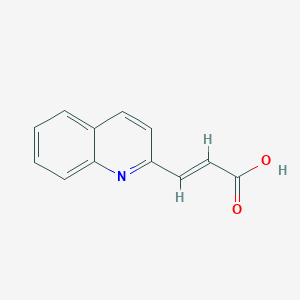
![2-[(E)-(phenylhydrazinylidene)methyl]-1H-quinazolin-4-one](/img/structure/B7728098.png)
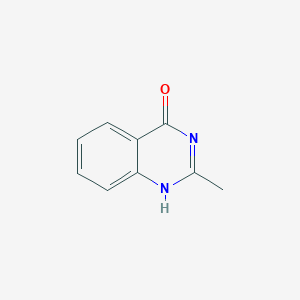
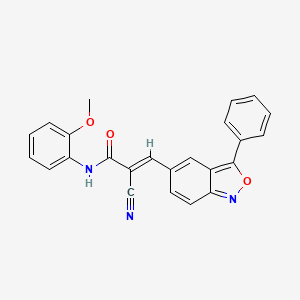

![ethyl 2-[[(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B7728127.png)
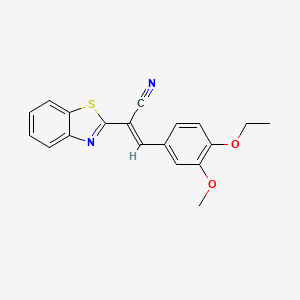
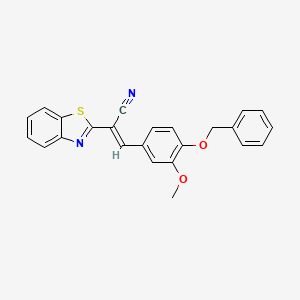
![2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]ACETIC ACID](/img/structure/B7728161.png)
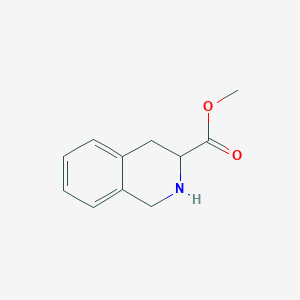
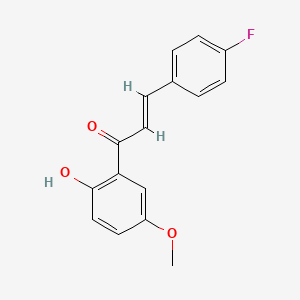
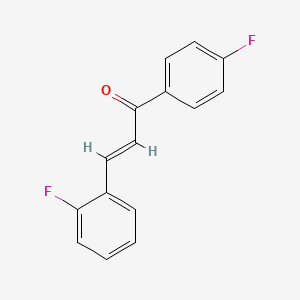
![{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL](/img/structure/B7728172.png)
